molecular formula C8H8N2O3 B057735 2-Acetylaminoisonicotinic acid CAS No. 54221-95-3

2-Acetylaminoisonicotinic acid

Cat. No. B057735
CAS RN: 54221-95-3
M. Wt: 180.16 g/mol
InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetylaminoisonicotinic acid derivatives and related compounds involves various chemical reactions and methodologies. For example, OxymaPure/DIC has been tested as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives related to 2-Acetylaminoisonicotinic acid, showing superiority in terms of purity and yield compared to other methods (El‐Faham et al., 2013). Another approach involved the ring-closing metathesis-based synthesis of related compounds, showcasing the use of L-serine as a starting material for its diastereoselective synthesis (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure and conformational flexibility of related compounds have been elucidated through various spectroscopic and X-ray diffraction methods. For example, the structure of N-acetyldehydroalanine, a related compound, was determined, revealing a fully planar conformation and highlighting the molecule's conformational flexibility (Ajó et al., 1979).

Chemical Reactions and Properties

2-Acetylaminoisonicotinic acid and its derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. For instance, studies have shown the reactions of 2-Acetylaminoisonicotinic acid derivatives with aliphatic amines, leading to the synthesis of α, α-Diamino Acid Derivatives, indicating the compound's versatility in forming polyfunctional heterocyclic systems (Matsumura et al., 1976).

Physical Properties Analysis

The physical properties of 2-Acetylaminoisonicotinic acid derivatives have been characterized through various methods. These studies often include the determination of melting points, solubility, and other relevant physical properties that are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 2-Acetylaminoisonicotinic acid are closely related to its reactivity and stability under different conditions. Research has demonstrated the compound's reactivity with various nucleophiles, electrophiles, and its potential role in the synthesis of more complex molecules. For example, its derivatives have been used as intermediates in the synthesis of heterocyclic compounds, showcasing their utility in organic synthesis and the development of pharmaceuticals (Pizzioli et al., 1998).

Safety And Hazards

2-Acetylaminoisonicotinic acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

2-Acetylaminoisonicotinic Acid is a reactant in the preparation of nicotinic acid analogues as potent-hypoxia inducible factor (HIF)-1α inhibitors . This suggests potential future directions in the development of treatments for conditions related to hypoxia inducible factor (HIF)-1α.

properties

IUPAC Name

2-acetamidopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQIEKXUBYBTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396249
Record name 2-Acetamidopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylaminoisonicotinic acid

CAS RN

54221-95-3
Record name 2-(Acetylamino)isonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamidopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamidopyridine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

In a 500 mL beaker fitted with a large Teflon coated magnetic stirrer bar was added 200 mL of water and 20 g (133 mmol) of 4-methyl-2-acetylaminopyridine. The solution temperature was raised to 85° C. and 46 g (291 mmol, 2.2 eq) of potassium permanganate was added portionwise over 1 h at such a rate that the solution temperature remained between 85-90° C. After permanganate addition was completed, the mixture was stirred for 30 min at 90° C. The mixture was then filtered through a bed of celite while still hot and then the filtrate volume was reduced by two thirds in vacuo. After cooling to room temperature, the mixture was again filtered through celite. The pH of the filtrate was adjusted to 4.5 with concentrated HCl. The water was removed in vacuo and the product recrystallized from water/ethanol to give 3.4 g of the title compound.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org
SA Laufer, W Zimmermann, KJ Ruff - Journal of medicinal …, 2004 - ACS Publications
… To a stirred solution of 2-acetylaminoisonicotinic acid 1 (18.0 g, 0.1 mol) in THF (50 mL) was added carbonyldiimidazole (17.0 g, 0.1 mol) over 30 min. The reaction was stirred at room …
Number of citations: 214 pubs.acs.org

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